Withastramonolide is a naturally occurring compound classified within the withanolide family, which are steroidal lactones derived from the Withania somnifera plant, commonly known as ashwagandha. This compound is characterized by its unique structure, which includes a C-28 ergostane skeleton with specific modifications that contribute to its biological activities. Withastramonolide has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in the context of cancer treatment and neuroprotection.
These reactions are facilitated by enzymes such as cytochrome P450s, which play a significant role in the biotransformation of withanolides and related compounds .
Withastramonolide exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:
The synthesis of withastramonolide can be achieved through various methods:
Withastramonolide has several potential applications in medicine and pharmacology:
Studies have indicated that withastramonolide interacts with various biological targets:
Withastramonolide shares structural similarities with other compounds within the withanolide family. Here are some notable comparisons:
Withastramonolide's uniqueness lies in its specific structural modifications that enhance its biological activities, particularly its selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells.
The biosynthesis of withastramonolide in Withania somnifera involves a sophisticated enzymatic cascade that transforms simple isoprenoid precursors into complex steroidal lactones through a series of precisely orchestrated reactions [1]. This metabolic pathway represents one of the most intricate secondary metabolite biosynthetic systems in medicinal plants, requiring the coordinated action of multiple enzyme families to achieve the structural complexity characteristic of withanolides.
The enzymatic cascade initiates with the convergence of two distinct isoprenoid biosynthetic pathways: the mevalonate pathway operating in the cytosol and the methylerythritol phosphate pathway functioning within plastids [1] [2]. These pathways contribute to withastramonolide biosynthesis in a ratio of approximately 75:25, with the mevalonate pathway serving as the dominant source of isoprenoid precursors [2]. The methylerythritol phosphate pathway contributes about 30% of the isoprenoid precursors required for withanolide biosynthesis, with 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase serving as key regulatory enzymes [1].
The first committed step of the withanolide-specific pathway involves squalene synthase, which catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules in a nicotinamide adenine dinucleotide phosphate-dependent manner to produce squalene [1]. Squalene synthase demonstrates tissue-specific expression patterns with elevated activity in leaf tissues, correlating directly with withastramonolide accumulation patterns [1]. Following squalene formation, squalene epoxidase catalyzes the epoxidation of squalene at one of its terminal double bonds, yielding squalene 2,3-epoxide, which serves as the universal precursor for all triterpenoid compounds [1].
A critical branch point in the pathway occurs at the level of squalene 2,3-epoxide, where cycloartenol synthase catalyzes the cyclization reaction leading to cycloartenol formation [3]. This oxidosqualene cyclase represents a metabolic junction where substrate flux is directed toward either sterol biosynthesis or withanolide formation [3]. The enzyme possesses conserved domains including SQCY1 and ISOPRENC2_like superfamily domains, characteristic of class II terpene cyclases [3]. The cycloartenol synthase protein contains the essential catalytic aspartic acid residue responsible for converting squalene into a carbocation, initiating the ring cyclization process [3].
Subsequent to cycloartenol formation, the pathway proceeds through sterol delta-7 reductase, which catalyzes the conversion of intermediates toward 24-methylene cholesterol, the proposed central intermediate in withastramonolide biosynthesis [1] [4]. Two paralogs of sterol delta-7 reductase have been characterized, with both proteins localizing to the endoplasmic reticulum, supporting their indispensable role in withanolide biosynthesis [4]. The conversion of 24-methylene cholesterol to 24-methyldesmosterol by sterol delta-24 isomerase represents the first committed step specifically toward withanolide formation [5] [6].
The withanolide-specific portion of the enzymatic cascade involves a series of cytochrome P450 monooxygenases that introduce the characteristic structural features of withastramonolide [7] [5]. Cytochrome P450 87G1 catalyzes the hydroxylation at the C-22 position of 24-methyldesmosterol, producing the hydroxylated intermediate essential for subsequent lactone ring formation [5] [6]. This enzyme demonstrates strict substrate specificity and represents the second enzyme in the withanolide biosynthetic pathway after sterol delta-24 isomerase [6].
The formation of the lactone ring, a defining structural feature of withastramonolide, requires the coordinated action of cytochrome P450 88C7, cytochrome P450 749B2, and a short-chain dehydrogenase [5] [6]. These enzymes work in concert to establish the six-membered lactone ring through oxidation and cyclization reactions involving C-22 and C-26 positions [6]. The short-chain dehydrogenase plays a crucial role in this process, with its activity being essential for efficient withanolide production in engineered systems [6].
The final stages of withastramonolide biosynthesis involve cytochrome P450 88C10, which catalyzes the formation of the C-1 ketone, a widespread chemical feature among withanolides [5] [6]. This enzyme represents a core withanolide biosynthetic component, as the C-1 ketone is present in most naturally occurring withanolides [6]. Additionally, a sulfotransferase enzyme contributes to the formation of the characteristic A-ring structure featuring C-2 to C-3 unsaturation through a novel sulfation mechanism [5] [6].
Further structural modifications of withastramonolide are achieved through additional cytochrome P450 enzymes, including cytochrome P450 71B35, which catalyzes product formation with various withanolide substrates including withaferin A, withanolide A, and withanolide B [8] [9]. This enzyme demonstrates the capacity for substrate promiscuity, enabling the generation of structural diversity within the withanolide family [8].
| Enzyme | Gene Symbol | Primary Function | Pathway Position | Tissue Expression |
|---|---|---|---|---|
| Squalene Synthase (SQS) | WsSQS | Head-to-head condensation of farnesyl pyrophosphate | Early upstream | Leaf > Root |
| Squalene Epoxidase (SQE) | WsSQE | Epoxidation of squalene to 2,3-oxidosqualene | Early upstream | Leaf > Root |
| Cycloartenol Synthase (CAS) | WsOSC/CS | Cyclization to cycloartenol formation | Branch point | Leaf > Root |
| Sterol Delta-7 Reductase (DWF5) | WsDWF5-1/2 | Sterol backbone modification | Intermediate | Leaf > Root |
| Cytochrome P450 87G1 (CYP87G1) | WsCYP87G1 | Hydroxylation at C-22 position | Middle pathway | Leaf-specific |
| Cytochrome P450 88C7 (CYP88C7) | WsCYP88C7 | Lactone ring formation initiation | Middle pathway | Leaf-specific |
| Cytochrome P450 749B2 (CYP749B2) | WsCYP749B2 | Intermediate oxidation reactions | Middle pathway | Leaf-specific |
| Short-chain Dehydrogenase (SDH2) | WsSDH2 | Lactone ring closure | Late pathway | Leaf-specific |
| Cytochrome P450 88C10 (CYP88C10) | WsCYP88C10 | C-1 ketone formation | Late pathway | Leaf-specific |
| Sulfotransferase (SULF1) | WsSULF1 | Sulfation for A-ring unsaturation | Late pathway | Leaf-specific |
| Cytochrome P450 71B35 (CYP71B35) | WsCYP71B35 | Withanolide structural modifications | Tailoring reactions | Leaf > Root |
The genetic regulation of withastramonolide biosynthesis in Withania somnifera involves a complex network of transcriptional regulators that coordinate the expression of biosynthetic genes in response to developmental signals, environmental stimuli, and metabolic demands [10] [11]. This regulatory system ensures the precise temporal and spatial control of secondary metabolite production, optimizing the allocation of cellular resources toward withanolide synthesis under appropriate conditions.
Transcription factor families play pivotal roles in orchestrating withastramonolide biosynthesis, with WRKY proteins emerging as key regulators of the pathway [10] [12]. The transcriptome of Withania somnifera contains 93 WRKY transcripts in root tissues and 80 in leaf tissues, representing one of the most abundant transcription factor families in this medicinal plant [10] [11]. Among these, WsWRKY1 has been functionally characterized as a positive regulator of phytosterol and withanolide biosynthesis [12]. This transcription factor demonstrates inducible expression in response to methyl jasmonate and salicylic acid treatments, correlating directly with withaferin A accumulation patterns [12].
WsWRKY1 exerts its regulatory function through direct binding to W-box sequences present in the promoter regions of key biosynthetic genes, including squalene synthase and squalene epoxidase [12]. Chromatin immunoprecipitation assays have confirmed the physical interaction between WsWRKY1 and these target gene promoters, establishing a direct regulatory mechanism [12]. Virus-induced gene silencing of WsWRKY1 results in stunted plant growth, reduced transcripts of phytosterol pathway genes, and corresponding decreases in phytosterol and withanolide accumulation [12]. Conversely, overexpression of WsWRKY1 elevates triterpenoid biosynthesis in both Withania somnifera and heterologous systems [12].
WD-repeat transcription factors represent the most abundant regulatory protein family in Withania somnifera, with 174 transcripts in root tissues and 165 in leaf tissues [10] [11]. Two representative members of this family, WsLWD1 and WsWUSCHEL, have been functionally validated for their roles in withanolide biosynthesis regulation [11]. Expression of recombinant WsLWD1 and WsWUSCHEL proteins in homologous systems leads to significant enhancements in withanolide content, indicating their positive regulatory roles in metabolite accumulation [11]. These transcription factors exhibit contrasting expression profiles, providing tissue-specific insights into their participation in developmental and metabolic processes [11].
Transient overexpression studies demonstrate that WsLWD1 transcripts are upregulated 1.5 to 3-fold in transformed tissues compared to wild-type controls, while WsWUSCHEL expression increases 4 to 13-fold under similar conditions [11]. The enhanced expression of these transcription factors correlates directly with increased withanolide accumulation, particularly withaferin A content, establishing their functional significance in secondary metabolite regulation [11]. The tissue-specific expression patterns of these regulators suggest specialized roles in coordinating metabolic processes across different plant organs [11].
MYB transcription factors constitute another significant regulatory component, with 65 transcripts in root tissues and 58 in leaf tissues [10] [11]. While specific MYB regulators of withastramonolide biosynthesis await detailed characterization, the abundance of these transcription factors suggests important roles in secondary metabolite regulation. MYB proteins typically function as key regulators of phenylpropanoid and terpenoid metabolism in plants, making them likely candidates for withanolide pathway control [11].
Basic helix-loop-helix transcription factors, represented by 52 transcripts in root tissues and 47 in leaf tissues, contribute to the regulatory network governing withastramonolide biosynthesis [10] [11]. These proteins often function in metabolic pathway coordination and stress responses, positioning them as potential integrators of environmental signals with secondary metabolite production [11]. Their elicitor-responsive expression patterns suggest roles in linking external stimuli to metabolic reprogramming [11].
APETALA2/ethylene-responsive factor transcription factors, with 41 transcripts in root tissues and 38 in leaf tissues, participate in stress-responsive regulation of secondary metabolism [10] [11]. These transcription factors typically respond to environmental stresses and hormonal signals, making them important components of the adaptive regulatory network controlling withastramonolide production [11]. Their environmental stress-responsive nature positions them as key mediators between external conditions and metabolic output [11].
The integration of multiple signaling pathways converges on the transcriptional regulation of withastramonolide biosynthesis through jasmonate-responsive elements [13] [14]. Methyl jasmonate treatment significantly enhances the expression of key biosynthetic genes, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase, sterol methyltransferase, cycloartenol synthase, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [15]. This hormonal regulation coordinates the activation of both upstream isoprenoid pathways and downstream withanolide-specific enzymes [15].
Salicylic acid represents another important signaling molecule in the regulation of withastramonolide biosynthesis [4] [16]. Treatment with salicylic acid leads to enhanced expression of terpenoid biosynthetic genes and increased withanolide accumulation [4]. The integration of jasmonate and salicylic acid signaling pathways provides a sophisticated regulatory mechanism that can respond to diverse environmental stimuli while maintaining metabolic homeostasis [4].
Temporal regulation of gene expression plays a crucial role in coordinating withastramonolide biosynthesis with plant development [13]. The relative transcript profiles of biosynthetic genes demonstrate significant variation across different developmental stages, with expression levels largely concordant with metabolite accumulation patterns [13]. This developmental coordination ensures that secondary metabolite production aligns with the plant's physiological needs and resource availability [13].
| Transcription Factor Family | Representative Genes | Number of Transcripts (Root/Leaf) | Regulatory Function | Target Genes | Expression Response |
|---|---|---|---|---|---|
| WRKY | WsWRKY1 | 93/80 | Positive regulation of phytosterol and withanolide pathway | WsSQS, WsSQE | Methyl jasmonate, salicylic acid inducible |
| WD-repeat (WDR) | WsLWD1, WsWUSCHEL | 174/165 | Enhancement of withanolide accumulation | Multiple pathway genes | Developmental stage-specific |
| MYB | WsMYB (multiple) | 65/58 | Secondary metabolite regulation | Pathway enzymes | Tissue-specific |
| bHLH | WsbHLH (multiple) | 52/47 | Metabolic pathway coordination | Pathway enzymes | Elicitor-responsive |
| AP2-ERF | WsAP2-ERF (multiple) | 41/38 | Stress-responsive metabolite regulation | Stress-responsive genes | Environmental stress-responsive |
The production of withastramonolide in Withania somnifera is significantly influenced by a complex array of environmental and cultivation factors that directly impact both the expression of biosynthetic genes and the enzymatic activities involved in secondary metabolite synthesis [17] [18]. Understanding these environmental influences is crucial for optimizing cultivation practices to maximize withastramonolide yield while maintaining the quality and consistency of the produced compounds.
Light quality and intensity represent fundamental environmental factors affecting withastramonolide biosynthesis [17] [18]. Red laser light treatment has been demonstrated to significantly increase withanolide accumulation in Withania somnifera seedlings, resulting in 2.5 to 3.0-fold enhancement in metabolite content [17]. This light-induced stimulation operates through enhanced gene expression of biosynthetic enzymes, particularly those involved in the later stages of withanolide formation [17]. Short-term ultraviolet-B radiation exposure also notably enhances withaferin A and withanolide A content, accompanied by overexpression of related biosynthesis genes [17]. The optimal exposure duration for ultraviolet-B treatment ranges from 15 minutes to 3 hours, with longer exposures potentially causing photodamage and reduced metabolite accumulation [17].
Temperature regulation plays a critical role in optimizing enzymatic activities throughout the withastramonolide biosynthetic pathway [17] [19]. Moderate temperatures between 25 and 30 degrees Celsius provide optimal conditions for enzyme function, resulting in 1.5 to 2.0-fold increases in withastramonolide production compared to suboptimal temperature regimes [17] [19]. Temperature stress can stimulate secondary metabolite production as part of adaptive responses, with mild heat stress at 45 degrees Celsius for 2 to 5 hours leading to considerable increases in withanolide accumulation and squalene synthase gene expression [17]. However, extreme temperatures can negatively impact plant growth and reduce overall metabolite yield [19].
Soil composition and nutrient availability significantly influence withastramonolide production through their effects on plant physiology and gene expression [20] [19]. High soil organic matter content, exceeding 3%, demonstrates positive correlation with withanolide content, resulting in 2.0 to 2.5-fold increases in metabolite accumulation [19]. This enhancement occurs through improved nutrient availability and enhanced microbial activity that supports plant metabolism [19]. The organic matter content shows strong positive correlation with both total phenolic content and flavonoid content, indicating comprehensive effects on secondary metabolism [19].
Nitrogen nutrition plays a particularly important role in withastramonolide biosynthesis, with the ratio of ammonium to nitrate ions significantly affecting metabolic pathway activity [18] [20]. Balanced ammonium to nitrate ratios optimize metabolic flux through the isoprenoid pathways, resulting in 1.8 to 2.2-fold increases in withastramonolide yield [18]. A nitrogen dose of 120 kilograms per hectare has been shown to maximize plant height, leaf area, and biomass yield while maintaining optimal withanolide content [20]. The enhanced nitrogen availability supports increased expression of key biosynthetic genes, including sterol methyltransferases and cytochrome P450 enzymes [21].
Potassium availability demonstrates strong positive correlation with withastramonolide accumulation, particularly in assays measuring reducing power [19]. Potassium content in soil shows correlation coefficients of 0.72 to 0.78 with various measures of antioxidant activity, indicating its crucial role in supporting secondary metabolite biosynthesis [19]. This essential nutrient supports enzyme function and cellular metabolism necessary for complex secondary metabolite production [19].
Humidity and water availability significantly impact withastramonolide production through their effects on plant physiology and stress responses [17] [19]. High relative humidity exceeding 70% demonstrates positive correlation with bioactivity measures, resulting in 1.6 to 2.1-fold increases in metabolite content [19]. Annual rainfall shows strong positive correlation with antioxidant activity across multiple assays, with correlation coefficients ranging from 0.68 to 0.79 [19]. Adequate moisture availability supports optimal plant growth and metabolic activity necessary for secondary metabolite production [19].
Salinity stress represents an important environmental factor that can stimulate withastramonolide production through activation of defense pathways [17] [22]. Moderate salinity levels between 50 and 100 millimolar sodium chloride stimulate secondary metabolite production, resulting in 1.4 to 1.8-fold increases in withanolide content [17] [22]. This salinity-induced enhancement occurs through activation of stress-responsive transcription factors and increased expression of biosynthetic genes [22]. However, excessive salinity can negatively impact plant growth and reduce overall metabolite yield [22].
Carbon source availability in cultivation systems directly influences precursor supply for withastramonolide biosynthesis [18] [23]. Sucrose concentrations between 4 and 6% demonstrate optimal effects on metabolite accumulation, with content being directly proportional to carbon source availability [18] [23]. Higher sucrose concentrations enhance withaferin A and withanolide D accumulation significantly without adversely affecting plant growth [23]. The carbon source provides both energy and structural precursors necessary for complex secondary metabolite synthesis [23].
Cultivation system design significantly impacts withastramonolide production through control of multiple environmental variables [18] [24]. Aquaponics systems have demonstrated potential for enhancing withanolide production by providing optimal nutrient balance and environmental control [24]. Controlled environment cultivation shows significant enhancement in withanolide yield compared to open field conditions, allowing precise manipulation of environmental factors [22]. Bioreactor cultivation enables optimization of multiple parameters simultaneously, resulting in substantial increases in metabolite production [25].
The integration of multiple environmental factors through optimized cultivation protocols can achieve synergistic effects on withastramonolide production [18] [22]. Combined treatment with optimal light, temperature, humidity, and nutrient conditions can result in cumulative enhancements exceeding the sum of individual factor effects [22]. This integrated approach requires careful monitoring and adjustment of multiple parameters to maintain optimal conditions throughout the cultivation period [22].
| Environmental Factor | Optimal Conditions | Effect on Withastramonolide | Fold Change | Mechanism |
|---|---|---|---|---|
| Light Quality | Red laser light treatment | Significant increase in accumulation | 2.5-3.0x | Gene expression enhancement |
| Temperature | 25-30°C (moderate) | Enhanced production at moderate temps | 1.5-2.0x | Enzyme activity optimization |
| Soil Organic Matter | High organic content (>3%) | Positive correlation with content | 2.0-2.5x | Nutrient availability increase |
| Nitrogen Source | Balanced NH4+/NO3- ratio | Optimized ratio enhances yield | 1.8-2.2x | Metabolic flux direction |
| Humidity | High relative humidity (>70%) | Positive correlation with bioactivity | 1.6-2.1x | Stress response activation |
| Salinity Stress | Moderate salinity (50-100 mM NaCl) | Stimulates secondary metabolite production | 1.4-1.8x | Defense pathway activation |
| UV-B Radiation | Short-term exposure (15 min - 3 h) | Notable enhancement in content | 2.0-2.8x | Secondary metabolism elicitation |
| Carbon Source | Sucrose 4-6% | Directly proportional to accumulation | 1.5-2.3x | Precursor availability |
The application of various elicitors represents a sophisticated approach to enhancing withastramonolide production through controlled stress induction [16] [22]. Methyl jasmonate treatment at concentrations between 100 and 200 micromolar for 24 to 48 hours results in significant increases of 2.5 to 3.0-fold in withastramonolide content [16] [22]. This enhancement occurs through upregulation of pathway genes and activation of jasmonate-responsive transcription factors [16]. Salicylic acid application at 50 to 100 micromolar concentrations provides moderate increases of 1.8 to 2.2-fold through selective gene activation [16] [22].
Chitosan elicitation demonstrates particularly strong effects, with 100 milligrams per liter treatment resulting in 2.1 to 2.8-fold enhancement in withastramonolide content [16] [22]. This biotic elicitor activates broad pathway responses and induces comprehensive metabolic reprogramming toward secondary metabolite production [22]. The optimal exposure time for chitosan treatment ranges from 4 to 48 hours, depending on the specific cultivation conditions and plant developmental stage [22].
| Elicitor Type | Concentration | Exposure Time | Withastramonolide Response | Gene Expression |
|---|---|---|---|---|
| Methyl Jasmonate | 100-200 μM | 24-48 hours | Significant increase (2.5-3.0x) | Upregulation of pathway genes |
| Salicylic Acid | 50-100 μM | 24-72 hours | Moderate increase (1.8-2.2x) | Selective gene activation |
| Chitosan | 100 mg/L | 4-48 hours | Strong enhancement (2.1-2.8x) | Broad pathway activation |
| Yeast Extract | 1-2 g/L | 24-96 hours | Variable response | Complex regulatory response |
| Cadmium Chloride | 50-100 μM | 24-48 hours | Moderate increase (1.5-2.0x) | Stress-responsive activation |
| Aluminum Chloride | 100-200 μM | 24-48 hours | Slight increase (1.2-1.5x) | Limited gene activation |
| Fungal Elicitors | Variable | 48-72 hours | Strong increase (2.0-3.5x) | Comprehensive pathway induction |